Topsentin

概要

説明

Topsentin is a bis(indolyl)imidazole alkaloid isolated from marine sponges, particularly from the genus Spongosorites. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: Topsentin can be synthesized through various synthetic routes. One common method involves the condensation of indole derivatives with imidazole under specific conditions. The reaction typically requires a catalyst and proceeds under controlled temperatures to ensure the formation of the bis(indolyl)imidazole structure.

Industrial Production Methods: Industrial production of this compound involves the extraction from marine sponges, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from other marine-derived compounds .

化学反応の分析

Types of Reactions: Topsentin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the imidazole ring, potentially altering the compound’s biological properties.

Substitution: Substitution reactions on the indole rings can lead to the formation of new derivatives with enhanced or modified activities.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

科学的研究の応用

Anti-Inflammatory Effects

Topsentin has demonstrated significant anti-inflammatory properties, particularly in the context of skin disorders. A study revealed that this compound effectively inhibits UVB-induced COX-2 expression in human epidermal keratinocytes (HaCaT cells), which is crucial in the inflammatory response. The compound downregulates key signaling pathways, including MAPK and AP-1, thereby reducing the production of inflammatory mediators like prostaglandin E2 (PGE2) .

Key Findings:

- Mechanism of Action: Inhibition of COX-2 and modulation of MAPK/AP-1 signaling pathways.

- Cell Models Used: HaCaT cells and reconstructed human skin models.

- Potential Applications: Development of topical formulations for skin inflammatory conditions.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown promising results against murine tumor cells and human pancreatic cancer cell lines, with IC50 values indicating effective inhibition of cell growth . Additionally, derivatives of this compound have been synthesized to enhance its antitumor activity, suggesting a potential pathway for developing new cancer therapies.

Key Findings:

- Cytotoxicity: Effective against P-388 murine tumor cells and several human cancer cell lines.

- Derivative Studies: New analogs have been developed to improve efficacy against specific cancer types .

Agricultural Applications

This compound alkaloids are also being explored as novel agrochemicals. Studies have shown that these compounds possess anti-tobacco mosaic virus (TMV) activity, indicating their potential use in crop protection . This application could lead to the development of environmentally friendly pesticides derived from natural products.

Key Findings:

- Agrochemical Potential: Effective against TMV.

- Sustainability Aspect: Natural origin may reduce reliance on synthetic pesticides.

Cosmetic Applications

Due to its photoprotective properties, this compound is being investigated for use in cosmetic formulations aimed at protecting skin from UV damage. Its ability to mitigate inflammation and restore tissue integrity makes it a candidate for products targeting sunburn and other UV-related skin conditions .

Key Findings:

- Cosmetic Formulations: Potential ingredient for sun protection products.

- Skin Repair: Enhances recovery from UV-induced damage.

Comparative Summary of this compound Applications

| Application Area | Mechanism of Action | Key Findings | Potential Products |

|---|---|---|---|

| Anti-inflammatory | Inhibition of COX-2; modulation of MAPK/AP-1 | Reduces PGE2 production; protects skin layers | Topical creams for skin disorders |

| Antitumor | Cytotoxicity against cancer cells | Effective against murine and human cancer lines | Cancer therapeutics |

| Agricultural | Anti-TMV activity | Promising results as an agrochemical | Natural pesticides |

| Cosmetic | Photoprotective effects | Mitigates UV damage; restores skin integrity | Sunscreens and repair creams |

Case Studies and Research Insights

Several studies have documented the efficacy of this compound across various applications:

- A study published in Molecules highlighted this compound's ability to inhibit UVB-induced inflammation in a reconstructed human skin model, demonstrating its potential as a protective agent in dermatological formulations .

- Research focusing on the synthesis of this compound derivatives reported enhanced cytotoxicity against pancreatic cancer cell lines, paving the way for new therapeutic strategies .

作用機序

Topsentin exerts its effects through several molecular mechanisms:

Inhibition of COX-2: this compound suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

Modulation of Signaling Pathways: It affects upstream signaling pathways such as AP-1 and MAPK, which are crucial for cellular responses to stress and inflammation.

Regulation of MicroRNAs: this compound inhibits specific microRNAs like miR-4485, which play roles in gene expression and cellular responses.

類似化合物との比較

Nortopsentin: Another bis(indolyl)imidazole alkaloid with similar biological activities.

Dragmacidin: A related marine alkaloid with anti-cancer and anti-inflammatory properties.

Variolin B: A marine-derived compound with notable anti-tumor activity.

Uniqueness of this compound: this compound stands out due to its potent anti-inflammatory and photoprotective activities, making it a promising candidate for therapeutic applications in skin-related disorders and cancer treatment .

生物活性

Topsentin, a bis(indolyl)imidazole alkaloid derived from the marine sponge Spongosorites genitrix, has garnered attention for its diverse biological activities, particularly in the realms of anti-tumor, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

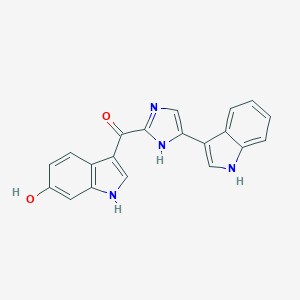

Chemical Structure and Properties

This compound is characterized by its unique bis(indole) structure, which contributes to its biological efficacy. The compound's molecular formula is C₁₄H₁₁N₃O, and its structure can be represented as follows:

This structure is essential for its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Antitumor Activity

This compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines at micromolar concentrations. The following table summarizes the IC₅₀ values for this compound against different tumor cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| P-388 Murine Leukemia | 8.8 |

| Hs766T (Pancreatic) | 5.7 - 10.7 |

| PATU-T (Pancreatic) | 6.0 |

These findings indicate that this compound has a potent cytotoxic effect on both human and murine tumor cells, supporting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its antitumor effects involves several pathways:

- Cyclin-Dependent Kinase Inhibition : this compound derivatives have been found to target CDK1, leading to apoptosis in cancer cells. This interaction is crucial for cell cycle regulation and tumor growth inhibition .

- Induction of Apoptosis : Studies show that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

- Inhibition of COX-2 : this compound significantly inhibits COX-2 expression, a key enzyme involved in inflammation and cancer progression. The compound's ability to downregulate COX-2 mRNA levels suggests it may play a role in preventing tumorigenesis .

Anti-inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent, particularly in skin disorders. Key findings include:

- Inhibition of UVB-Induced Inflammation : this compound was shown to suppress COX-2 protein expression and prostaglandin E₂ (PGE₂) production in UVB-irradiated human keratinocyte (HaCaT) cells with an IC₅₀ value of 1.22 µM .

- Regulation of Signaling Pathways : The compound inhibits the phosphorylation of MAPK and AP-1 signaling pathways, which are crucial for inflammatory responses .

The following table summarizes the effects of this compound on inflammatory markers:

| Parameter | Effect | IC₅₀ (µM) |

|---|---|---|

| COX-2 Expression | Inhibition | 1.22 |

| PGE₂ Production | Inhibition | 1.22 |

| MAPK Pathway Phosphorylation | Downregulation | Not specified |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Research indicates that it possesses activity against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Photoprotective Effects : A study demonstrated that this compound protects against UVB-induced damage in skin cells by modulating inflammatory responses through COX-2 inhibition .

- Cytotoxicity Profiles : Research has shown that this compound derivatives maintain low cytotoxicity while effectively targeting cancer cell proliferation, indicating their potential use in therapeutic applications without significant side effects .

特性

IUPAC Name |

(6-hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPNFKRGOFJQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150087 | |

| Record name | Topsentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112515-43-2 | |

| Record name | Topsentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112515-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topsentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112515432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topsentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。